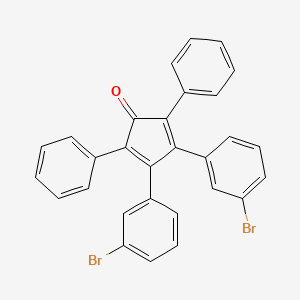
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopentadienone core substituted with bromophenyl and diphenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOCH₃), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and diphenyl groups may facilitate binding to certain enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(4-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-fluorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Uniqueness
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. The bromine atoms may enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Propiedades
Número CAS |
38268-14-3 |
|---|---|
Fórmula molecular |
C29H18Br2O |
Peso molecular |
542.3 g/mol |
Nombre IUPAC |
3,4-bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-7-13-21(17-23)25-26(22-14-8-16-24(31)18-22)28(20-11-5-2-6-12-20)29(32)27(25)19-9-3-1-4-10-19/h1-18H |
Clave InChI |
AMYCUBUSYBMOPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
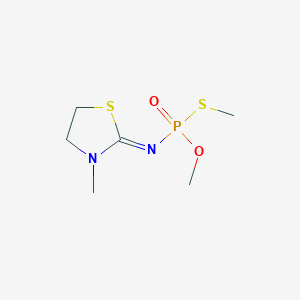
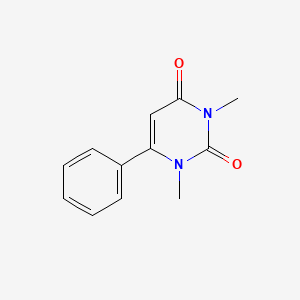
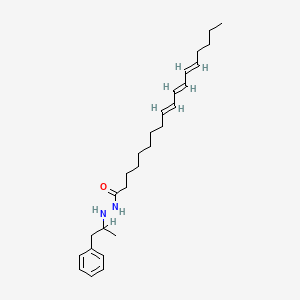

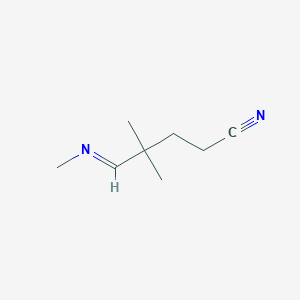
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
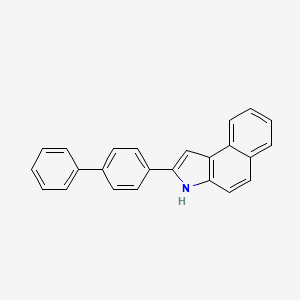
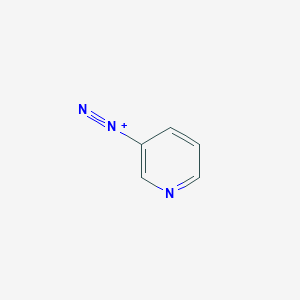
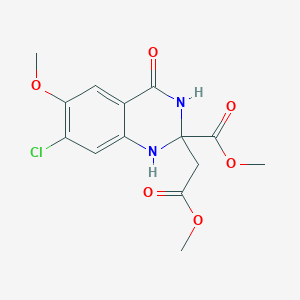
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)

